molecular formula C21H17F3O4 B3010317 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 845653-67-0

3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B3010317
CAS RN: 845653-67-0
M. Wt: 390.358
InChI Key: TUTLVSXUPDVHTO-UHFFFAOYSA-N
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Description

The compound "3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one" is a derivative of the chromen-4-one family, which is characterized by a 2H-chromen-2-one core structure. This family of compounds is known for its diverse biological activities and its potential in pharmaceutical applications. The compound contains a trifluoromethyl group, a methoxyphenyl group, and a 2-methylallyloxy group, which may contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves multi-step reactions, including cyclization and substitution reactions. For example, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization using copper acetate as a catalyst . Similarly, the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones includes reductive amination and the use of sodium cyanoborohydride . These methods may provide insights into the potential synthetic routes for the compound of interest, although the specific synthesis details for "3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one" are not provided in the given papers.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is often elucidated using X-ray crystallography. For instance, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined, showing that it crystallizes in the monoclinic system with specific cell constants . The molecular structure can influence the compound's reactivity and interaction with biological targets. The presence of substituents like the trifluoromethyl group can affect the electron distribution and steric hindrance, which in turn can influence the biological activity of the compound.

Chemical Reactions Analysis

Chromen-4-one derivatives can undergo various chemical reactions, including cyclization, substitution, and redox reactions. The reactivity of these compounds can be influenced by the substituents present on the core structure. For example, the presence of a methoxy group can facilitate electrophilic substitution reactions due to its electron-donating effect . The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound's reactivity towards nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives, such as solubility, melting point, and absorption spectra, can be influenced by their molecular structure. For example, the sensitivity of a compound to solvent polarity and hydrogen bonding was observed in the study of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) . The presence of different substituents can also affect the acid dissociation constants, as seen in the same study . The trifluoromethyl group in the compound of interest is likely to contribute to its chemical stability and lipophilicity, which are important factors in drug design.

Scientific Research Applications

  • Antibacterial Applications : A study reported the synthesis and antibacterial activity of compounds related to 4-hydroxy-chromen-2-one, demonstrating significant bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

  • Synthesis and Reactions in Chemical Studies : Research on 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a related compound, explored its synthesis and reactions, contributing to the understanding of its chemical properties and potential applications (Pimenova et al., 2003).

  • Catalytic Applications in Organic Synthesis : Another study focused on novel polystyrene-supported catalysts used in the Michael addition for the synthesis of Warfarin and its analogues, which includes compounds similar to 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one (Alonzi et al., 2014).

  • Fluorophore Properties : The fluorophore 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a similar compound, exhibits unique fluorescence properties in protic environments, suggesting its potential use in sensor development (Uchiyama et al., 2006).

  • Synthesis of Aromatic Carbamates : Research on the condensation of related chromene derivatives with various reagents led to the formation of aromatic carbamates, expanding the scope of synthetic routes and applications of these compounds (Velikorodov et al., 2014).

properties

IUPAC Name

3-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O4/c1-12(2)11-27-15-8-9-16-17(10-15)28-20(21(22,23)24)18(19(16)25)13-4-6-14(26-3)7-5-13/h4-10H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTLVSXUPDVHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one

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